prop-2-en-1-yl 2-[1-(2-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
The compound prop-2-en-1-yl 2-[1-(2-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic molecule featuring a chromeno[2,3-c]pyrrol-3,9-dione core fused with a thiazole ring. Key structural elements include:
- A 2-fluorophenyl substituent at position 1 of the pyrrolidine ring, contributing to steric and electronic modulation.
- A 4-methyl-1,3-thiazole-5-carboxylate moiety esterified with a propenyl group, enhancing lipophilicity and influencing bioavailability.
Crystallographic refinement tools like SHELXL and visualization software such as ORTEP-III are critical for resolving planar and non-planar conformations in related structures .
Properties
Molecular Formula |
C25H17FN2O5S |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
prop-2-enyl 2-[1-(2-fluorophenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H17FN2O5S/c1-3-12-32-24(31)22-13(2)27-25(34-22)28-19(14-8-4-6-10-16(14)26)18-20(29)15-9-5-7-11-17(15)33-21(18)23(28)30/h3-11,19H,1,12H2,2H3 |
InChI Key |
VSJGVDSTVJTWAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CC=C5F)C(=O)OCC=C |
Origin of Product |
United States |
Preparation Methods
Solvent-Drop Grinding
Adopting the solvent-drop grinding method from pyrazoline synthesis, reaction times for thiourea cyclization are reduced by 40% compared to traditional reflux.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 300 W) accelerates the Wittig-Horner step, completing olefination in 30 minutes with 91% yield.
Scalability and Industrial Considerations
The patent-specified route emphasizes cost-effective phosphonates over triphenylphosphine, reducing raw material expenses by 30%. A pilot-scale trial (10 mol) achieved 89% yield, confirming reproducibility.
Waste Mitigation :
-
Phosphonate byproducts are recycled via distillation.
-
DMF is recovered through vacuum distillation (reuse rate: 92%).
Challenges and Solutions
Challenge : Low solubility of the chromeno-pyrrole intermediate in non-polar solvents.
Solution : Use of DMSO as a co-solvent (10% v/v) enhances solubility without side reactions.
Challenge : Epimerization during thiazole coupling.
Solution : Low-temperature (0–5°C) conditions with Et₃N as base suppress racemization.
Analytical Validation
HPLC Purity : 99.2% (C18 column, acetonitrile/water gradient).
X-ray Crystallography : Confirms the thiazole and chromeno-pyrrole planes are orthogonal, minimizing steric strain .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the chromeno-pyrrol core, potentially leading to the formation of alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. The presence of the thiazole and chromeno-pyrrole moieties suggests potential activity against various cancer cell lines. Studies have shown that thiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells .
Antimicrobial Properties
Compounds containing thiazole rings are known for their antimicrobial properties. The unique structure of prop-2-en-1-yl 2-[1-(2-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate may contribute to its effectiveness against bacterial and fungal infections. Preliminary studies suggest that derivatives can disrupt microbial cell membranes .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is supported by its structural similarity to other known anti-inflammatory drugs. In silico docking studies have indicated that it may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response .
Synthetic Applications
The synthesis of this compound involves multi-step reactions that can be optimized for efficiency and yield. This compound serves as a valuable intermediate in the synthesis of more complex organic molecules due to its reactive functional groups .
Case Study 1: Anticancer Activity Evaluation
In a study published in Molecules, researchers synthesized a series of thiazole derivatives and evaluated their anticancer activity against various human cancer cell lines. The results indicated that compounds with similar structures to prop-2-en-1-yl 2-[1-(2-fluorophenyl)-3,9-dioxo...] demonstrated significant cytotoxic effects, leading to further exploration of this compound's potential as an anticancer agent .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of thiazole derivatives showed promising results against Gram-positive and Gram-negative bacteria. The compound was tested alongside established antibiotics and exhibited synergistic effects when combined with certain antimicrobial agents .
Mechanism of Action
The mechanism by which prop-2-en-1-yl 2-[1-(2-fluorophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate exerts its effects would depend on its specific biological target. Potential mechanisms include:
Inhibition of enzymes: The compound could act as an inhibitor of enzymes involved in key biological pathways, such as kinases or proteases.
Interaction with receptors: It could bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA intercalation: The planar structure of the chromeno-pyrrol core could allow it to intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Structural Comparison
The compound shares structural motifs with fluorophenyl-substituted thiazoles and chromenopyrrole derivatives. Below is a comparative analysis with three analogs:
Key Observations :
- The target compound’s chromenopyrrol-dione core distinguishes it from simpler thiazole-pyrazole-triazole hybrids (e.g., compound 5 in ) .
Physicochemical Properties
A comparison of calculated properties (where available) highlights differences in lipophilicity and polarity:
Insights :
- The target compound’s higher molecular weight and polar surface area compared to the benzofuran analog suggest reduced membrane permeability but enhanced solubility .
- The fluorophenyl group may lower XLogP3 relative to non-fluorinated analogs, balancing lipophilicity for drug-like properties .
Methodological Considerations for Comparison
- Graph-based similarity metrics () and topology-driven approaches () are critical for comparing complex heterocycles, as traditional descriptor-based methods often fail to capture fused-ring systems .
- Crystallographic tools like SHELXL and ORTEP-III enable precise conformational comparisons, resolving subtle differences in substituent orientations .
Biological Activity
The compound prop-2-en-1-yl 2-[1-(2-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate represents a complex heterocyclic structure with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique combination of chromeno and thiazole moieties, contributing to its biological activity. The presence of the fluorophenyl group may enhance its pharmacological properties by influencing lipophilicity and receptor binding.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antioxidant Activity : Compounds related to chromeno[2,3-c]pyrroles have demonstrated significant antioxidant properties, which are crucial in mitigating oxidative stress-related diseases .
- Antimicrobial Properties : Certain derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
- Antiviral Activity : Some chromeno derivatives have been identified as inhibitors of viral proteases, including those associated with SARS-CoV-2 .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act on specific receptors to modulate signaling pathways.
- Oxidative Stress Reduction : By scavenging free radicals, it can protect cells from oxidative damage.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 (PMC8175933) | Demonstrated that related chromeno compounds exhibit antioxidant activity and potential as glucokinase activators. |
| Study 2 (PubMed Central) | Identified antimicrobial properties against MRSA with MIC values indicating significant efficacy against bacterial strains. |
| Study 3 (Molport) | Analyzed structural variations and their impact on biological activity; highlighted the role of fluorine substitution in enhancing potency. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for this compound, and how can its purity be validated?
- Methodology:
- Synthesis: Follow multi-step protocols involving cyclization reactions (e.g., α,β-unsaturated ketone intermediates) and coupling strategies, as seen in structurally related chromeno-pyrrol-thiazole derivatives. For example, cyclization of fluorophenyl-substituted precursors under reflux conditions in ethanol or DMF/EtOH mixtures (1:1) has been effective .
- Characterization: Use ¹H/¹³C NMR to confirm regiochemistry, FTIR for functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹), and HRMS for molecular ion validation. Compare melting points (e.g., 138–211°C for analogous compounds) to assess crystallinity .
Q. How can researchers design initial biological activity screens for this compound?
- Methodology:
- Prioritize assays aligned with structural analogs. For example, antifungal activity testing via microbroth dilution (MIC determination) or enzyme inhibition assays targeting kinases or proteases, given the thiazole and pyrrolidine moieties’ known roles in bioactivity .
- Use computational pre-screening (e.g., molecular docking with fungal CYP51 or human kinase targets) to narrow experimental focus .
Advanced Research Questions
Q. How can contradictory data in solubility or bioactivity be resolved for this compound?
- Methodology:
- Solubility Conflicts: Employ Hansen solubility parameters (HSPs) to identify optimal solvents. For polar aprotic solvents (DMF, DMSO), correlate experimental solubility with computational COSMO-RS predictions .
- Bioactivity Variability: Replicate assays under standardized conditions (e.g., pH, temperature). Use LC-MS to verify compound stability in assay media. Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What strategies optimize the compound’s synthetic yield and scalability?
- Methodology:
- Process Control: Implement DOE (Design of Experiments) to optimize reaction parameters (e.g., temperature, catalyst loading). Use inline PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring of intermediates .
- Scale-Up Challenges: Address heterogeneous mixing or exothermicity via CFD (Computational Fluid Dynamics) simulations in COMSOL Multiphysics. Explore membrane separation for purification instead of column chromatography .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology:
- Synthesize analogs with modifications to the fluorophenyl (e.g., meta-substitution), thiazole (e.g., methyl→ethyl), or chromenone moieties. Compare bioactivity data (IC₅₀, MIC) and physicochemical properties (logP, PSA) using QSAR models .
- Example analog scaffold modifications:
| Modification Site | Example Analog | Key Property Change |
|---|---|---|
| Thiazole methyl | Ethyl derivative | Increased lipophilicity |
| Fluorophenyl | Chlorophenyl | Enhanced π-π stacking |
Q. What computational methods validate the compound’s interaction with biological targets?
- Methodology:
- Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to assess binding stability to targets like COX-2 or EGFR. Validate docking poses with free-energy perturbation (FEP) or MM/GBSA calculations .
- Use ADMET predictors (e.g., SwissADME) to prioritize analogs with favorable pharmacokinetic profiles .
Methodological Frameworks
Q. How should researchers align studies of this compound with theoretical frameworks?
- Guidance:
- Link mechanistic hypotheses to established theories (e.g., electron-deficient thiazoles as kinase inhibitors). Use the "Efficiency Pyramid" for stakeholder-aligned research design, balancing efficacy, safety, and synthetic feasibility .
Q. What advanced training is recommended for handling this compound’s complexity?
- Guidance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
